molecular formula C23H24ClN3O5 B001188 Topotecan Hydrochloride CAS No. 119413-54-6

Topotecan Hydrochloride

Numéro de catalogue: B001188
Numéro CAS: 119413-54-6
Poids moléculaire: 457.9 g/mol
Clé InChI: DGHHQBMTXTWTJV-BQAIUKQQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Topotecan Hydrochloride is a chemotherapeutic agent known for its role as a topoisomerase I inhibitor. It is a synthetic, water-soluble analog of camptothecin, a natural compound derived from the Camptotheca acuminata tree. This compound is primarily used in the treatment of various cancers, including ovarian cancer, small cell lung cancer, and cervical cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Topotecan Hydrochloride is synthesized through a multi-step process starting from camptothecin. The key steps involve:

    Hydroxylation: Introduction of hydroxyl groups to the camptothecin structure.

    Esterification: Formation of ester bonds to enhance solubility.

    Amidation: Conversion of ester groups to amides to stabilize the compound.

Industrial Production Methods: Industrial production of topotecan involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Analyse Des Réactions Chimiques

Types of Reactions: Topotecan Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones back to hydroxyl groups.

    Substitution: Replacement of functional groups to modify its chemical properties.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Including methanol, ethanol, and dichloromethane.

Major Products: The major products formed from these reactions are various derivatives of topotecan, which can be used to study its structure-activity relationship and improve its pharmacological properties .

Applications De Recherche Scientifique

Topotecan Hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

Topotecan Hydrochloride exerts its effects by inhibiting the enzyme topoisomerase I, which is essential for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, topotecan prevents the re-ligation of single-strand breaks in DNA, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Comparaison Avec Des Composés Similaires

Topotecan Hydrochloride is compared with other topoisomerase I inhibitors such as irinotecan and camptothecin. While all three compounds share a similar mechanism of action, topotecan is unique due to its water solubility and specific structural modifications that enhance its stability and efficacy. Other similar compounds include:

    Irinotecan: Another camptothecin analog used primarily for colorectal cancer.

    Camptothecin: The natural precursor of topotecan and irinotecan, used in early cancer research.

This compound’s unique properties make it a valuable tool in cancer therapy and scientific research, offering insights into the development of more effective treatments.

Activité Biologique

Topotecan hydrochloride is a semi-synthetic derivative of camptothecin, primarily recognized for its role as a potent inhibitor of DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to significant cytotoxic effects in various cancer types. This article delves into the biological activity of topotecan, highlighting its mechanisms, therapeutic applications, and relevant case studies.

Topotecan exerts its antitumor effects by stabilizing the complex formed between topoisomerase I and DNA. This stabilization prevents the religation of single-strand breaks during DNA replication, ultimately leading to double-strand DNA damage that mammalian cells cannot efficiently repair . The cytotoxicity associated with topotecan is particularly pronounced during the S phase of the cell cycle, where DNA synthesis occurs.

Pharmacokinetics

Topotecan is administered intravenously or orally, with pharmacokinetic studies indicating a multiexponential elimination profile. The terminal half-life ranges from 2 to 3 hours, and it exhibits approximately 35% binding to plasma proteins . The drug's bioavailability can be significantly enhanced through nanoparticle formulations, which improve its distribution and therapeutic efficacy in tumor tissues .

Therapeutic Applications

Topotecan is primarily used in treating various malignancies, including:

  • Ovarian Cancer : It has shown effectiveness in patients with relapsed ovarian cancer, offering a response rate of approximately 20.5% compared to 14% for paclitaxel .
  • Acute Lymphoblastic Leukemia (ALL) : In preclinical models, topotecan has induced rapid apoptotic death in human B-lineage ALL cells and improved survival rates in mouse models .
  • Retinoblastoma : A study demonstrated that combining intravitreal topotecan with melphalan achieved complete regression of vitreous seeds in all treated eyes .

Case Study 1: Efficacy in Ovarian Cancer

In a comparative study involving 226 patients previously treated with platinum-based chemotherapy, topotecan displayed a median overall survival of 62 weeks compared to 53 weeks for paclitaxel. The response rates were 20.5% for topotecan versus 14% for paclitaxel, indicating its potential as a second-line treatment option .

Case Study 2: Intravitreal Administration in Retinoblastoma

A retrospective analysis involved nine eyes treated with intravitreal injections of melphalan combined with topotecan. The treatment resulted in complete control of vitreous seeds after an average of 1.9 injections. Complications were minimal, underscoring the safety and efficacy of this approach in managing resistant vitreous seeding from retinoblastoma .

Summary of Biological Activity

The following table summarizes key aspects of topotecan's biological activity:

Characteristic Details
Mechanism Inhibition of DNA topoisomerase I
Primary Uses Ovarian cancer, acute lymphoblastic leukemia, retinoblastoma
Pharmacokinetics Terminal half-life: 2-3 hours; ~35% plasma protein binding
Response Rate (Ovarian Cancer) 20.5% (vs. 14% for paclitaxel)
Efficacy (Retinoblastoma) Complete control in all treated eyes

Propriétés

IUPAC Name

(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHHQBMTXTWTJV-BQAIUKQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045952
Record name Topotecan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119413-54-6
Record name Topotecan hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119413-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Topotecan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119413546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOPOTECAN HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TOPOTECAN HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=609699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Topotecan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-, hydrochloride (1:1), (4S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.013
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOPOTECAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956S425ZCY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Topotecan Hydrochloride
Reactant of Route 2
Topotecan Hydrochloride
Reactant of Route 3
Topotecan Hydrochloride
Reactant of Route 4
Topotecan Hydrochloride
Reactant of Route 5
Topotecan Hydrochloride
Reactant of Route 6
Topotecan Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.